molecular formula C14H16N4O2 B3160144 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile CAS No. 866009-68-9

2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile

Cat. No.: B3160144
CAS No.: 866009-68-9
M. Wt: 272.3 g/mol
InChI Key: GEVLAWFDSHYYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(tert-Butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile is a heterocyclic compound featuring a benzotriazepine core fused with a seven-membered ring system. The molecule contains a tert-butyl group at the 4-position, two ketone functionalities (2,5-dioxo), and an acetonitrile substituent at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8) due to the tert-butyl group and polar contributions from the nitrile and ketone moieties .

Properties

IUPAC Name

2-(4-tert-butyl-2,5-dioxo-1H-1,3,4-benzotriazepin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-14(2,3)18-12(19)10-6-4-5-7-11(10)16-13(20)17(18)9-8-15/h4-7H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVLAWFDSHYYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile ()

  • Core Structure : 1,2,4-Triazole ring (five-membered) vs. benzotriazepine (seven-membered fused ring).
  • Substituents : Methoxyphenyl and sulfur-linked acetonitrile vs. tert-butyl, dioxo, and directly bonded acetonitrile.

Phosphino-Propanenitrile Derivatives ()

  • Core Structure : Tetrahydrofuran-linked pyrimidine vs. benzotriazepine.
  • Functional Groups: Thiopyrimidine and phosphino-propanenitrile vs. dioxo-acetonitrile.
  • Applications : compounds are used in nucleotide synthesis, whereas the target’s nitrile group may enable click chemistry or covalent binding in drug design .

Predicted Bioactivity (PASS Online)

  • Triazole Analogs () : Showed predicted activity against kinases and antimicrobial targets.
  • Target Compound : The benzotriazepine core may favor binding to GABA receptors or proteases, though experimental validation is needed .

Stability and Crystallinity

  • Crystalline Forms () : Fluorinated analogs exhibit enhanced crystallinity and thermal stability (decomposition >200°C). The target compound’s tert-butyl group may improve shelf-life but reduce crystallinity compared to halogenated derivatives .

Research Implications and Gaps

  • Limitations: Limited solubility may hinder in vivo applications; pegylation or prodrug strategies (e.g., esterification of nitrile) could mitigate this .
  • Contradictions : While tert-butyl groups enhance metabolic stability in some analogs (), they may reduce bioavailability in others due to excessive lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile
Reactant of Route 2
2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.